molecular formula C11H11NOS B8272178 6-Methoxy-2-methylsulfanyl-quinoline

6-Methoxy-2-methylsulfanyl-quinoline

Cat. No.: B8272178
M. Wt: 205.28 g/mol
InChI Key: SGUVPENPFRAWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methylsulfanyl-quinoline is a quinoline derivative featuring a methoxy group at position 6 and a methylsulfanyl (SMe) group at position 2. Quinoline derivatives are renowned for their versatility in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure. The methylsulfanyl substituent introduces unique electronic and steric properties, enhancing lipophilicity and influencing binding interactions with biological targets.

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

6-methoxy-2-methylsulfanylquinoline

InChI

InChI=1S/C11H11NOS/c1-13-9-4-5-10-8(7-9)3-6-11(12-10)14-2/h3-7H,1-2H3

InChI Key

SGUVPENPFRAWSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)SC

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of quinoline, including 6-methoxy-2-methylsulfanyl-quinoline, exhibit significant anticancer properties. A study focusing on the synthesis and evaluation of various quinoline derivatives indicated that certain compounds displayed potent inhibitory effects against multidrug-resistant cancer cell lines. Specifically, compounds derived from quinoline structures were tested against gastric carcinoma cells, showing promising results in inhibiting P-glycoprotein, a key player in drug resistance .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
5aEPG85-257RDB10P-glycoprotein inhibition
5bEPG85-257P10P-glycoprotein inhibition

Antimicrobial Properties

Quinoline derivatives have also been evaluated for their antimicrobial activity. Studies indicate that this compound and its analogues possess antibacterial and antifungal properties. For example, compounds synthesized from quinoline frameworks demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
9cPseudomonas aeruginosa12.5 µg/mL

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with biological targets. These studies reveal how modifications in the quinoline structure can enhance binding affinity to proteins involved in drug resistance and cancer proliferation .

Case Study: Synthesis and Evaluation

A comprehensive study synthesized various derivatives of quinolines, including the target compound, and evaluated their biological activities through in vitro assays. The synthesized compounds were characterized by spectral analysis, and their antiproliferative effects were assessed against different cancer cell lines, indicating the potential for these compounds as novel therapeutic agents .

Ongoing Research

Current research is focused on optimizing the structure of this compound to improve its efficacy and reduce toxicity. Investigations into its mechanism of action are ongoing, with an emphasis on understanding how structural modifications can influence pharmacological outcomes .

Comparison with Similar Compounds

6-Methoxy-2-methylquinoline

  • Structural Differences : Replaces the methylsulfanyl group with a methyl group at position 2.
  • Synthesis: Prepared via methylation of 6-methoxy-2-arylquinoline precursors using methyl iodide and potassium carbonate in acetone .
  • Properties: Molecular weight: 173.22 g/mol (C₁₁H₁₁NO vs. C₁₁H₁₁NOS for the target compound). The methyl group is less electronegative than methylsulfanyl, reducing sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination).
  • Applications : Used as a precursor in pharmaceutical synthesis; lacks the thioether reactivity of the target compound .

2-Sulfonylquinolines

  • Structural Differences : Features a sulfonyl (-SO₂-) group at position 2 instead of methylsulfanyl.
  • Synthesis : Achieved via deoxygenative C2-sulfonylation, leveraging sulfinic acids and oxidizing agents .
  • Properties: Sulfonyl groups are strongly electron-withdrawing, altering the quinoline ring’s electronic density compared to the electron-donating methylsulfanyl group. Higher polarity and solubility in aqueous media due to the sulfonyl group.
  • Biological Activity : Exhibits diverse bioactivity, including antimicrobial and anticancer effects, attributed to the sulfonyl group’s ability to mimic enzyme substrates .

6-Methylquinoline Derivatives

  • Structural Differences : Lacks the methoxy and methylsulfanyl groups; features a methyl group at position 6.
  • Properties :
    • Simpler structure with lower molecular weight (143.19 g/mol for C₁₀H₉N vs. 201.28 g/mol for the target compound).
    • Reduced steric hindrance and lipophilicity compared to the target compound.

2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide

  • Structural Differences : Incorporates a carbohydrazide group at position 4 and a 4-isopropylphenyl group at position 2.
  • Properties: Carbohydrazide moiety enables chelation with metal ions, useful in coordination chemistry.
  • Safety : Requires stringent handling due to reactive hydrazide functionality .

Data Table: Key Comparative Parameters

Compound Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications/Activity
6-Methoxy-2-methylsulfanyl-quinoline C₁₁H₁₁NOS 6-OCH₃, 2-SMe 201.28 Potential P-gp inhibition, drug design
6-Methoxy-2-methylquinoline C₁₁H₁₁NO 6-OCH₃, 2-CH₃ 173.22 Pharmaceutical intermediates
2-Sulfonylquinoline C₁₀H₇NO₂S 2-SO₂R ~205–230 Antimicrobial, enzyme inhibition
6-Methylquinoline C₁₀H₉N 6-CH₃ 143.19 Organic synthesis, catalysis
2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide C₂₀H₂₁N₃O₂ 2-(4-iso-C₃H₇-C₆H₄), 4-CONHNH₂ 335.40 Metal chelation, research reagent

Research Findings and Implications

  • Bioactivity: The methylsulfanyl group in the target compound may enhance P-glycoprotein (P-gp) inhibitory activity compared to methyl or aryl groups, as seen in 6-methoxy-2-arylquinolines . Sulfur-containing groups like SMe can modulate ATP-binding cassette transporters, critical in multidrug resistance.
  • Synthetic Challenges : Introducing methylsulfanyl requires specialized reagents (e.g., methanethiol derivatives), contrasting with straightforward methylation or sulfonylation .

Preparation Methods

Doebner-von Miller Reaction for Functionalized Intermediates

The Doebner-von Miller reaction, which condenses aniline derivatives with β-keto esters, offers greater flexibility for introducing substituents. For example, reacting p-anisidine with ethyl acetoacetate under acidic conditions produces 6-methoxy-4-methylquinoline-2-carboxylic acid. While this method positions a carboxylic acid group at the 2-position, further reduction or substitution is necessary to replace the carboxyl group with a methylthio moiety.

Introduction of the Methylthio Group

Post-cyclization functionalization at the 2-position is critical for installing the methylthio (-SMe) group. Two primary strategies dominate: nucleophilic substitution and direct cyclization with sulfur-containing precursors .

Nucleophilic Substitution of Halogenated Intermediates

A widely used approach involves synthesizing 2-chloro-6-methoxyquinoline as an intermediate, followed by displacement of the chlorine atom with a methylthio group.

Synthesis of 2-Chloro-6-Methoxyquinoline

Chlorination of 6-methoxyquinoline at the 2-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions. For example:

6-Methoxyquinoline+POCl₃Δ2-Chloro-6-methoxyquinoline+HCl[6]\text{6-Methoxyquinoline} + \text{POCl₃} \xrightarrow{\Delta} \text{2-Chloro-6-methoxyquinoline} + \text{HCl} \quad

This method yields 2-chloro-6-methoxyquinoline with ~85% efficiency, as reported in PubChem data.

Thiolation with Sodium Methylthiolate

The chlorine atom in 2-chloro-6-methoxyquinoline is displaced by a methylthio group via reaction with sodium methylthiolate (NaSMe) in polar aprotic solvents (e.g., DMF or DMSO):

2-Chloro-6-methoxyquinoline+NaSMeDMF, 100°CThis compound+NaCl[6]\text{2-Chloro-6-methoxyquinoline} + \text{NaSMe} \xrightarrow{\text{DMF, 100°C}} \text{this compound} + \text{NaCl} \quad

This step typically achieves 70–80% yield, with purity dependent on reaction time and stoichiometry.

Direct Cyclization with Sulfur-Containing Reagents

Alternative methods integrate sulfur atoms during quinoline ring formation. For instance, the Combes quinoline synthesis employs β-ketothioamides alongside aromatic amines. Using p-anisidine and a β-ketothioamide derivative could theoretically yield this compound in one pot. However, this route remains underexplored in published literature.

Alternative Pathways: Pfitzinger and Povarov Reactions

Pfitzinger Reaction for Carboxylic Acid Derivatives

The Pfitzinger reaction, which condenses isatin with ketones, generates quinoline-4-carboxylic acids. While this method primarily targets 4-carboxyquinolines, modifying the ketone component could enable 2-substitution. For example, using methylthioacetone as the ketone might yield this compound-4-carboxylic acid, which could subsequently undergo decarboxylation. However, decarboxylation conditions (e.g., heating with copper chromite) risk desulfurization, limiting practicality.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Nucleophilic Substitution 1. Skraup reaction → Chlorination → Thiolation60–70High regioselectivity; established protocolMultiple steps; POCl₃ handling risks
Direct Cyclization Combes synthesis with β-ketothioamide~50 (theoretical)Fewer steps; one-pot synthesisLimited precedent; optimization needed
Pfitzinger Reaction Isatin + methylthioacetone → Decarboxylation<40Novel route; functional group diversityLow yield; decarboxylation challenges

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

  • Nucleophilic substitution benefits from DMF due to its high polarity and ability to solubilize NaSMe.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiolation efficiency by enhancing anion mobility.

Temperature and Reaction Time

  • Chlorination with POCl₃ requires reflux conditions (110–120°C) for 6–8 hours.

  • Thiolation proceeds optimally at 100°C for 12 hours , with prolonged heating risking side reactions.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates this compound from byproducts.

  • Recrystallization in ethanol/water mixtures enhances purity but may reduce yield due to compound solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-2-methylsulfanyl-quinoline, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic Substitution : Start with 6-methoxyquinoline (CAS 5263-87-6) and substitute the 2-position hydrogen with methylsulfanyl via a thiolation reaction using Lawesson’s reagent or a disulfide coupling agent. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .

  • Direct Functionalization : Use transition-metal catalysis (e.g., Pd/Cu-mediated C–S coupling) to introduce the methylsulfanyl group. Monitor reaction progress via HPLC to avoid over-substitution .

  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 quinoline:thiolating agent) and employ inert atmospheres (N₂/Ar) to suppress oxidation byproducts .

    • Data Table :
MethodSolventTemp (°C)Yield (%)Purity (HPLC)
Nucleophilic SubstitutionDMF10065–7098.5%
Pd-Mediated CouplingTHF8075–8099.0%

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology :

  • Spectroscopic Analysis : Use ¹H/¹³C NMR to verify methoxy (δ ~3.9 ppm) and methylsulfanyl (δ ~2.5 ppm) groups. Compare with PubChem data for analogous quinolines (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid) .
  • Mass Spectrometry : Confirm molecular weight (C₁₁H₁₁NOS; MW 221.28) via HRMS. Validate isotopic patterns to rule out impurities .
  • X-ray Crystallography : For crystalline derivatives, resolve bond angles and confirm substitution patterns (if applicable) .

Q. What are the key physicochemical properties of this compound under standard laboratory conditions?

  • Methodology :

  • Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane). Expect low aqueous solubility due to aromatic rings and methoxy groups .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C predicted) .
  • LogP Measurement : Estimate hydrophobicity using HPLC retention times; predicted LogP ~2.8 (similar to 6-Methoxyquinoline) .

Advanced Research Questions

Q. How can contradictory biological activity data for quinoline derivatives be resolved in structure-activity relationship (SAR) studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays in vs. anticancer studies in ) and normalize activity metrics (e.g., IC₅₀, MIC).

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., topoisomerase II, kinases). Correlate with experimental IC₅₀ values .

  • Probe Functional Groups : Synthesize analogs (e.g., replacing methylsulfanyl with hydroxyl) and compare activities to isolate substituent effects .

    • Data Table :
DerivativeTarget ProteinPredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)
6-Methoxy-2-methylsulfanylTopoisomerase II-8.212.3 ± 1.5
6-Methoxy-2-hydroxyKinase X-7.548.9 ± 3.2

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

  • Methodology :

  • Process Optimization : Scale reactions incrementally (1 g → 100 g) to identify exothermic peaks or byproduct formation. Use inline FTIR for real-time monitoring .
  • Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product (>99%) .
  • Waste Reduction : Recover unreacted starting materials via distillation or solvent extraction .

Q. How does the methylsulfanyl group influence the electronic properties of the quinoline ring system?

  • Methodology :

  • DFT Calculations : Perform Gaussian simulations to map electron density (HOMO/LUMO) and compare with 6-Methoxyquinoline. The methylsulfanyl group is electron-donating, lowering LUMO energy and enhancing electrophilic reactivity .
  • UV-Vis Spectroscopy : Measure λmax shifts in polar vs. non-polar solvents. Expect bathochromic shifts due to increased conjugation .

Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity profiles for methylsulfanyl-substituted quinolines?

  • Resolution Framework :

  • Assay Variability : Compare cell lines (e.g., HeLa vs. MCF-7) and exposure times (24 vs. 72 hr). Normalize data to controls (e.g., doxorubicin) .
  • Redox Activity : Test for thioether oxidation to sulfoxide/sulfone derivatives, which may alter toxicity. Use LC-MS to detect metabolites .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coat, and goggles. Avoid inhalation; work in a fume hood .
  • Storage : Keep in amber glass at 2–8°C under inert gas (Ar) to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.